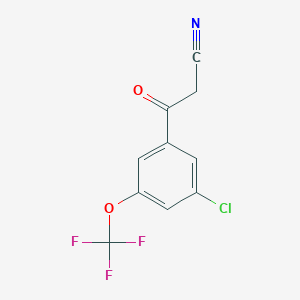
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile is a chemical compound with the molecular formula C10H5ClF3NO2 and a molecular weight of 263.60 g/mol . It is known for its unique structure, which includes a trifluoromethoxy group, a chloro group, and a benzoylacetonitrile moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethoxy)benzaldehyde with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new materials.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. It may inhibit certain enzymes or interact with receptors, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile can be compared with similar compounds such as:
3-Chloro-5-(trifluoromethoxy)benzonitrile: This compound lacks the acetonitrile moiety, making it less versatile in certain chemical reactions.
3-Chloro-5-(trifluoromethoxy)benzaldehyde: This compound has an aldehyde group instead of the acetonitrile group, leading to different reactivity and applications.
3-Chloro-5-(trifluoromethoxy)benzoic acid:
Eigenschaften
Molekularformel |
C10H5ClF3NO2 |
|---|---|
Molekulargewicht |
263.60 g/mol |
IUPAC-Name |
3-[3-chloro-5-(trifluoromethoxy)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5ClF3NO2/c11-7-3-6(9(16)1-2-15)4-8(5-7)17-10(12,13)14/h3-5H,1H2 |
InChI-Schlüssel |
NBGQJHRBRSVANS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


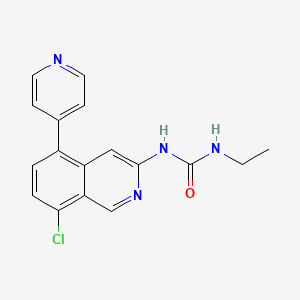
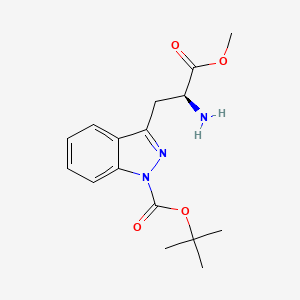
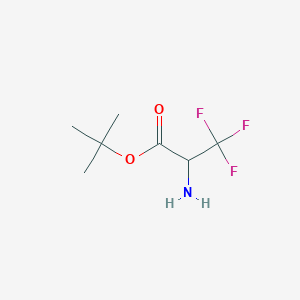
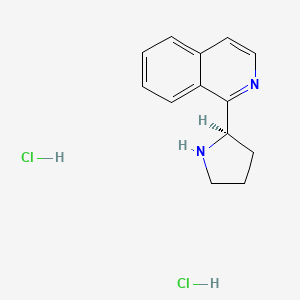

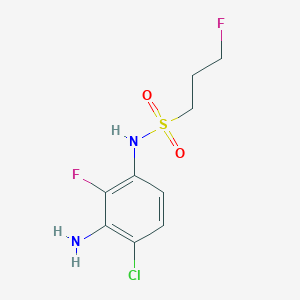
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
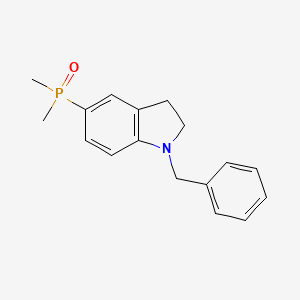
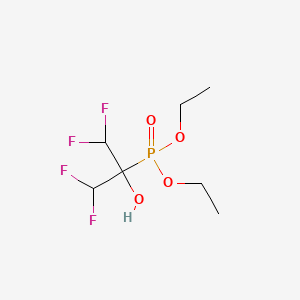
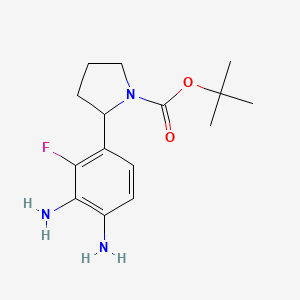
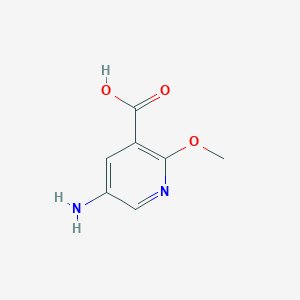
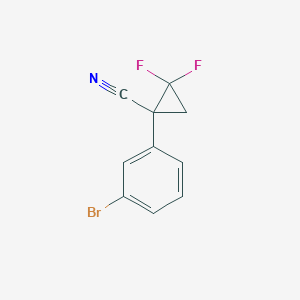
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
